Icmt-IN-38

ICMT inhibition Enzymatic assay Ras signaling

Select ICMT-IN-38 for precise ICMT inhibition with an IC50 of 0.049 μM, offering 10-50x greater target engagement than cysmethynil. Its defined MW (357.92) and lipophilicity enable reproducible dose-response curves and formulation development, avoiding the extreme potency and solubility challenges of higher-affinity analogs. Ideal as a benchmark in SAR studies and Ras methylation assays.

Molecular Formula C22H28ClNO
Molecular Weight 357.9 g/mol
Cat. No. B12377570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-38
Molecular FormulaC22H28ClNO
Molecular Weight357.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)Cl
InChIInChI=1S/C22H28ClNO/c1-17-9-10-19(15-20(17)23)24-13-11-22(18-7-5-4-6-8-18)12-14-25-21(2,3)16-22/h4-10,15,24H,11-14,16H2,1-3H3
InChIKeyDGPAUDJRYGLISJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icmt-IN-38 (Compound 42): A High-Potency ICMT Inhibitor for Ras-Driven Cancer Research Procurement


Icmt-IN-38, also designated as compound 42, is a synthetic small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) developed within a tetrahydropyranyl (THP) chemical series [1]. The compound exhibits an ICMT enzymatic half-maximal inhibitory concentration (IC₅₀) of 0.049 µM, placing it among the more potent inhibitors in this class [1]. ICMT catalyzes the final methylation step in the post-translational prenylation of CAAX-motif proteins, including all four Ras isoforms, making it a key target for disrupting oncogenic Ras membrane localization and downstream signaling in Ras-mutant cancers [1].

Why Generic Substitution Among ICMT Inhibitors Fails: The Quantitative Differentiation of Icmt-IN-38


ICMT inhibitors are not interchangeable due to substantial differences in enzymatic potency (IC₅₀ values spanning three orders of magnitude), distinct chemical scaffolds that drive divergent cellular permeability and target engagement, and varying degrees of selectivity over related prenylation enzymes. For instance, the widely used reference compound cysmethynil demonstrates an IC₅₀ of 2.4 µM for ICMT , whereas close structural analogs of Icmt-IN-38 exhibit potencies ranging from 0.015 to 0.308 µM within the same THP series . Such disparities directly impact experimental outcomes in Ras mislocalization assays, cell viability studies, and in vivo efficacy models. Selecting an ICMT inhibitor without precise, comparative potency data risks under-dosing, off-target effects, or failed replication. The quantitative evidence below establishes the specific, verifiable differentiation of Icmt-IN-38 relative to its closest in-class alternatives.

Icmt-IN-38 Evidence Guide: Head-to-Head Quantitative Differentiation from Key ICMT Inhibitor Comparators


Enzymatic Potency: Icmt-IN-38 Exhibits 49‑Fold Higher Affinity for ICMT than Cysmethynil

Icmt-IN-38 (compound 42) demonstrates an ICMT IC₅₀ of 0.049 µM, representing a 49‑fold increase in enzymatic inhibitory potency compared to the widely used benchmark inhibitor cysmethynil, which exhibits an IC₅₀ of 2.4 µM [1]. Both values were derived from in vitro enzymatic assays using recombinant ICMT and [³H]-S‑adenosylmethionine as the methyl donor [1].

ICMT inhibition Enzymatic assay Ras signaling Cancer

Potency Ranking Within the Tetrahydropyranyl Series: Icmt-IN-38 Balances High Potency and Favorable Physicochemical Properties

Within the tetrahydropyranyl (THP) series from which Icmt-IN-38 (compound 42) originates, IC₅₀ values span a 20‑fold range. Directly comparable analogs include ICMT-IN-37 (compound 41, IC₅₀ = 0.308 µM), Icmt-IN-38 (compound 42, IC₅₀ = 0.049 µM), and ICMT-IN-39 (compound 18, IC₅₀ = 0.031 µM) [1]. Icmt-IN-38 provides a 6.3‑fold potency improvement over ICMT-IN-37 while maintaining a molecular weight (357.92 g/mol) and cLogP profile comparable to the less potent analog, suggesting that its enhanced potency is driven by specific stereoelectronic interactions rather than increased lipophilicity [1].

SAR Medicinal chemistry Tetrahydropyranyl Drug discovery

Cellular Antiproliferative Activity: Icmt-IN-38 Induces Cytostasis in Ras-Mutant Cancer Cell Lines

Compounds from the THP series, including Icmt-IN-38, were evaluated for growth inhibition (GI₅₀) across a panel of cancer cell lines. While a specific GI₅₀ for Icmt-IN-38 is not individually reported, the broader series exhibited GI₅₀ values ranging from 0.3 µM to >100 µM [1]. The most potent ICMT inhibitors in this series consistently induced dose‑dependent accumulation of cytosolic Ras protein, a direct pharmacodynamic marker of ICMT inhibition [1]. In contrast, cysmethynil shows GI₅₀ values of 16.8–23.3 µM in various cell lines and reduces growth of RAS‑mutant cells with an EC₅₀ of approximately 20 µM .

Cancer cell viability Ras-driven cancers GI₅₀ Colorectal cancer

Chemical Scaffold Differentiation: Tetrahydropyranyl Core Confers Improved Physicochemical Properties Over Indole‑Based Inhibitors

Icmt-IN-38 is built upon a tetrahydropyranyl (THP) scaffold, which distinguishes it from earlier indole‑based ICMT inhibitors such as cysmethynil and UCM‑1336 [1]. The THP core was explicitly designed to improve upon the physicochemical limitations of indole‑derived inhibitors, which often suffer from poor aqueous solubility and suboptimal drug‑like properties [1][2]. Computational and experimental ADMET comparisons of THP derivatives versus cysmethynil have demonstrated enhanced water solubility and more favorable drug‑likeness profiles for the THP series [3].

Medicinal chemistry Physicochemical properties Solubility Permeability

Mechanism‑Driven Biomarker Response: Icmt-IN-38 Induces Dose‑Dependent Ras Mislocalization

Active compounds from the THP series, including Icmt-IN-38, induce a dose‑dependent increase in cytosolic Ras protein, a direct consequence of ICMT inhibition that prevents proper membrane anchorage of prenylated Ras [1]. This pharmacodynamic readout provides a mechanistic link between enzymatic inhibition and cellular phenotype, confirming on‑target activity. In contrast, cysmethynil has been shown to inhibit Ras membrane binding and EGF signal transduction at higher concentrations (≥20 µM), with weaker effects observed at lower doses .

Ras mislocalization Pharmacodynamic biomarker ICMT inhibition Cellular assay

Icmt-IN-38 Application Scenarios: Optimal Use Cases Derived from Quantitative Evidence


High‑Sensitivity Ras Mislocalization and Signaling Studies in KRAS‑Mutant Colorectal or Pancreatic Cancer Cell Lines

Leverage the 49‑fold higher enzymatic potency of Icmt-IN-38 over cysmethynil [1] to robustly inhibit ICMT at low nanomolar concentrations. This minimizes solvent‑related cytotoxicity and allows for precise dose‑response analysis of Ras cytosolic accumulation and downstream MAPK/ERK pathway inhibition in cell lines such as HCT‑116 (KRASᴳ¹³ᴰ) or MIA PaCa‑2 (KRASᴳ¹²ᶜ) [1]. The improved solubility of the THP scaffold ensures reliable compound dissolution and consistent cellular exposure [2].

Medicinal Chemistry SAR Studies Exploring Tetrahydropyranyl Modifications for Enhanced Drug‑Like Properties

Use Icmt-IN-38 as a benchmark compound when synthesizing and evaluating novel THP‑based ICMT inhibitors. Its balanced potency (IC₅₀ = 0.049 µM) and favorable physicochemical properties (MW 357.92, moderate cLogP) make it an ideal reference for assessing whether structural modifications improve or degrade cellular permeability and solubility while maintaining enzymatic inhibition [1][3]. Direct comparison with ICMT-IN-37 (0.308 µM) and ICMT-IN-39 (0.031 µM) provides a clear potency gradient for SAR interpretation [1].

In Vivo Formulation Feasibility Studies for Ras‑Driven Tumor Models

Employ Icmt-IN-38 in pilot in vivo studies to establish proof‑of‑concept for ICMT inhibition in Ras‑mutant xenograft models. The THP series' improved solubility profile [2] supports the development of intraperitoneal or oral formulations, enabling assessment of tumor growth inhibition and pharmacodynamic biomarkers (e.g., cytosolic Ras, pERK) at doses that are unlikely to cause solubility‑related toxicity [1].

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